molecular formula C11H6F3N3O4 B125923 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 142818-03-9

1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B125923
CAS RN: 142818-03-9
M. Wt: 301.18 g/mol
InChI Key: FGHNILTUXGDLKS-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, abbreviated as NFTP, is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a melting point of approximately 180-183°C. NFTP has a unique structure and its reactivity can be attributed to its nitro group and trifluoromethyl substituents. Its high reactivity makes it a useful reagent for a number of organic syntheses.

Scientific Research Applications

Ionization Constants Study

  • Application: 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid's ionization constants were determined in various ethanol-water mixtures, highlighting its acid-base properties in different solvents. This study is crucial for understanding the compound's behavior in diverse chemical environments (Alkan et al., 2009).

Synthesis of New Derivatives

  • Application: New derivatives of this compound were synthesized, expanding the range of compounds available for further chemical and biological studies. This enhances the compound's utility in drug design and material science (Kasımoğulları et al., 2012).

Chemical Reactions and Derivatives

  • Application: Research on this compound involves studying its reactions with various nucleophiles. This provides insights into the compound's reactivity and potential for creating novel compounds with specific properties (Şener et al., 2002).

Inhibition of Carbonic Anhydrase Isoenzymes

  • Application: Derivatives of this compound were studied for their inhibitory effects on human carbonic anhydrase isoenzymes. This research is important for developing new pharmaceutical agents (Kasımoğulları et al., 2009).

Antiglaucoma and Antiproliferative Activities

  • Application: Novel derivatives of this compound were evaluated for their antiglaucoma and antiproliferative activities. This highlights the compound's potential in developing new treatments for glaucoma and cancer (Kasımoğulları et al., 2010); (Kasımoğulları et al., 2015).

Chemical Synthesis and Characterization

  • Application: Studies also focus on the improved synthesis and characterization of derivatives, enhancing our understanding of their chemical properties and potential applications in various fields (Dong, 2011).

Novel Synthesis Techniques

  • Application: Innovative synthesis methods have been developed for creating 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, demonstrating the compound's versatility in organic synthesis (Prabakaran et al., 2012).

Nonlinear Optical Properties

  • Application: Research into the nonlinear optical properties of related pyrazole carboxylic acids provides insights into the potential use of these compounds in optoelectronics and photonics (Tamer et al., 2015).

Metal Complex Synthesis

  • Application: The compound is used in synthesizing metal complexes, contributing to the field of coordination chemistry and materials science (Gong et al., 2011).

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylated compounds are of significant importance in the pharmaceutical industry and agrochemicals . Therefore, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that “1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” and similar compounds may have potential applications in these areas.

properties

IUPAC Name

1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O4/c12-11(13,14)9-8(10(18)19)5-15-16(9)6-1-3-7(4-2-6)17(20)21/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHNILTUXGDLKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350953
Record name 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142818-03-9
Record name 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142818-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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